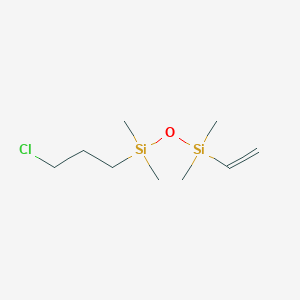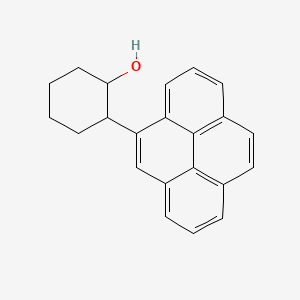
2-Pyren-4-ylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyren-4-ylcyclohexan-1-ol is an organic compound with the molecular formula C22H20O. It features a cyclohexane ring substituted with a pyrene moiety and a hydroxyl group. This compound is notable for its aromatic structure, which includes multiple rings and a secondary alcohol functional group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyren-4-ylcyclohexan-1-ol typically involves the following steps:
Formation of the Pyrene Moiety: Pyrene can be synthesized through the cyclization of aromatic hydrocarbons.
Attachment to Cyclohexane: The pyrene moiety is then attached to a cyclohexane ring through a Friedel-Crafts alkylation reaction.
Introduction of the Hydroxyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Friedel-Crafts alkylation and subsequent oxidation processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyren-4-ylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Pyren-4-ylcyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes .
Mécanisme D'action
The mechanism of action of 2-Pyren-4-ylcyclohexan-1-ol involves its interaction with molecular targets through its aromatic rings and hydroxyl group. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated by its ability to form stable complexes with proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrene: A simpler aromatic hydrocarbon with similar structural features.
Cyclohexanol: A cyclohexane ring with a hydroxyl group but without the aromatic pyrene moiety.
Phenylcyclohexanol: Similar structure but with a phenyl group instead of a pyrene moiety
Uniqueness
2-Pyren-4-ylcyclohexan-1-ol is unique due to its combination of a large aromatic system (pyrene) and a cyclohexane ring with a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
111209-32-6 |
|---|---|
Formule moléculaire |
C22H20O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-pyren-4-ylcyclohexan-1-ol |
InChI |
InChI=1S/C22H20O/c23-20-10-2-1-8-17(20)19-13-16-7-3-5-14-11-12-15-6-4-9-18(19)22(15)21(14)16/h3-7,9,11-13,17,20,23H,1-2,8,10H2 |
Clé InChI |
STBJRWKSXSYQRI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)
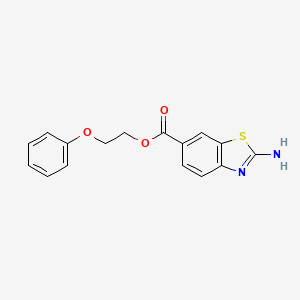
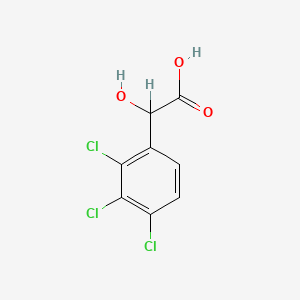
![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)
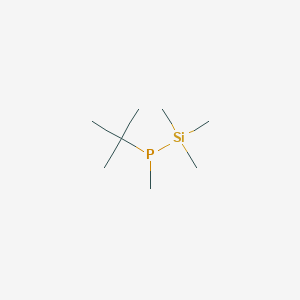
![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)
![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)
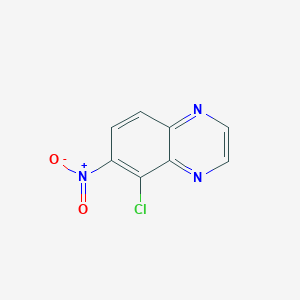
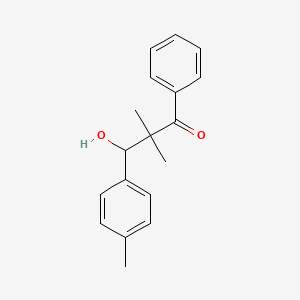

![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
